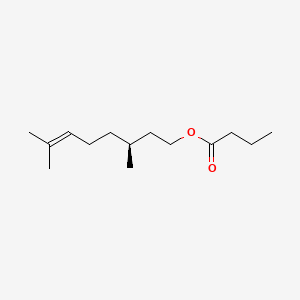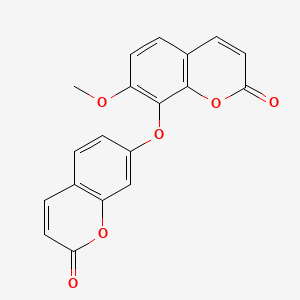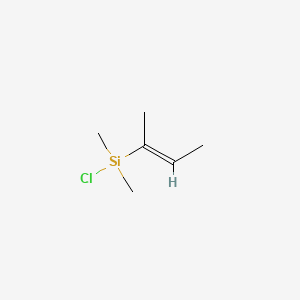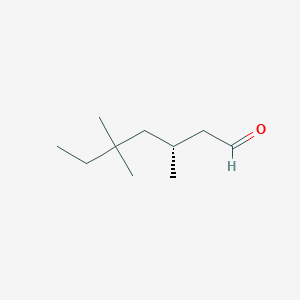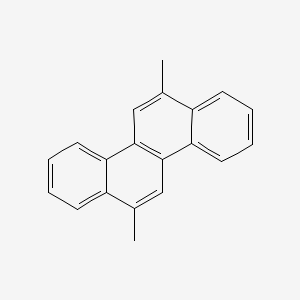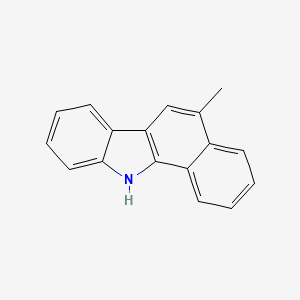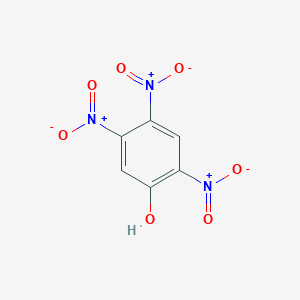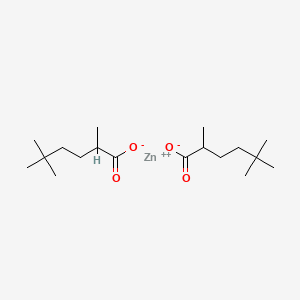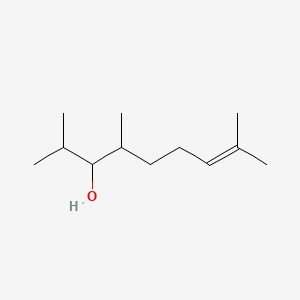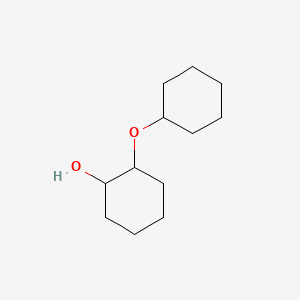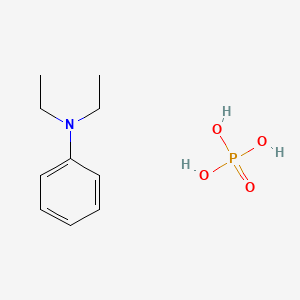
N,N-Diethylanilinium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylanilinium phosphate is an organic compound with the molecular formula C30H48N3O4P. It is a derivative of aniline where the nitrogen atom is bonded to two ethyl groups, forming a quaternary ammonium salt with phosphate as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylanilinium phosphate typically involves the alkylation of aniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The resulting N,N-diethylaniline is then reacted with phosphoric acid to form the phosphate salt. The reaction conditions generally include:
- Temperature: 20-30°C
- Solvent: Aqueous or organic solvents
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors for efficient mixing and reaction control
- Use of catalysts to enhance reaction rates
- Purification steps such as crystallization and filtration to obtain high-purity products
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethylanilinium phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-N-oxide derivatives.
Reduction: Reduction reactions can convert it back to N,N-diethylaniline.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: N,N-diethyl-N-oxide derivatives
Reduction: N,N-diethylaniline
Substitution: Various substituted aniline derivatives
Aplicaciones Científicas De Investigación
N,N-Diethylanilinium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme kinetics and as a probe for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Diethylanilinium phosphate involves its interaction with various molecular targets. The compound can act as a quaternary ammonium ion, interacting with negatively charged sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pathways involved include:
Ion exchange: The phosphate group can participate in ion exchange reactions, affecting cellular processes.
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Comparación Con Compuestos Similares
N,N-Diethylanilinium phosphate can be compared with other similar compounds such as:
N,N-Dimethylanilinium phosphate: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylbenzylammonium phosphate: Similar quaternary ammonium structure but with a benzyl group.
N,N-Diethyl-2,4-dinitroaniline: Similar ethyl groups but with nitro substituents on the aromatic ring.
Uniqueness: this compound is unique due to its specific combination of ethyl groups and phosphate counterion, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
74332-33-5 |
|---|---|
Fórmula molecular |
C10H18NO4P |
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
N,N-diethylaniline;phosphoric acid |
InChI |
InChI=1S/C10H15N.H3O4P/c1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h5-9H,3-4H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
SYFHVAXPGBGELT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=CC=C1.OP(=O)(O)O |
Números CAS relacionados |
85006-32-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



